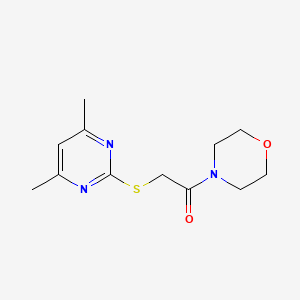
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholino group attached to an ethanone moiety, which is further linked to a 4,6-dimethylpyrimidin-2-ylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
作用機序
Target of Action
The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2 as an inhibitor . It binds to the active site of SIRT2, preventing it from exerting its normal function .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the overall action of the compound.
Result of Action
The result of the action of this compound is the inhibition of SIRT2 activity. In cellular assays, it showed a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
生化学分析
Biochemical Properties
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has been identified as a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . The compound interacts with SIRT2, inhibiting its function in a dose-dependent manner .
Cellular Effects
In cellular assays, this compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 . It influences cell function by increasing the acetylation of α-tubulin, a protein involved in maintaining cell structure, in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the SIRT2 protein. This binding inhibits the function of SIRT2, leading to increased acetylation of α-tubulin .
準備方法
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with morpholine and an appropriate ethanone derivative. One common synthetic route involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with an α-chloroacetamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product.
化学反応の分析
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
科学的研究の応用
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human sirtuin 2 (SIRT2), which plays a role in various biological processes such as cell cycle regulation and inflammation.
Pharmacology: It has shown potential anticonvulsant activity in animal models, making it a candidate for the development of new anticonvulsant drugs.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying the mechanisms of diseases and developing targeted therapies.
類似化合物との比較
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-thiopyrimidine: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another derivative with potential SIRT2 inhibitory activity, but with different substituents that may affect its biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHRSFFFIGSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
![3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2971405.png)
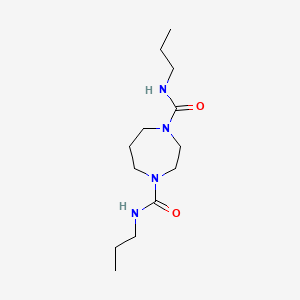
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)
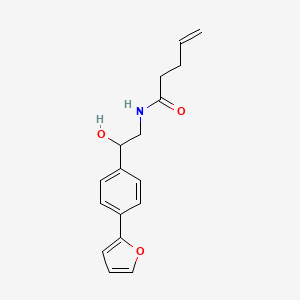
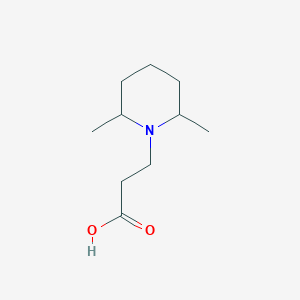
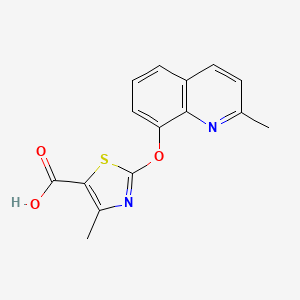
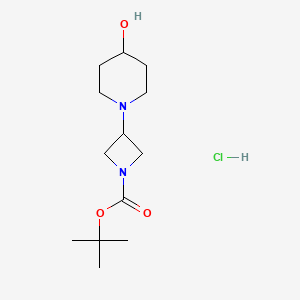

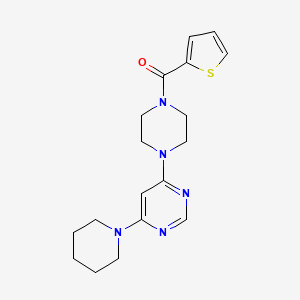
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2971417.png)
![8-benzoyl-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971419.png)
